

Technical Guide: DDR-TRK-1 Performance in KINOMEScan Kinase Selectivity Profiling

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Compound of Interest

Compound Name: *DDR-TRK-1*
CAS No.: *1912357-12-0*
Cat. No.: *B607016*

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Executive Summary

In the landscape of kinase inhibitor discovery, distinguishing on-target efficacy from off-target toxicity is paramount. **DDR-TRK-1** has emerged as a high-value chemical probe, distinct from broad-spectrum inhibitors like Dasatinib. Developed to target Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C), this compound offers a unique dual-inhibition profile.

This guide provides a rigorous technical analysis of **DDR-TRK-1**'s performance using the KINOMEScan™ platform. Unlike enzymatic activity assays, KINOMEScan utilizes a competition binding modality to determine thermodynamic interaction affinities (

), providing a more accurate prediction of intracellular target engagement. Our data confirms **DDR-TRK-1** as a highly selective tool compound, ideal for dissecting the specific contributions of DDR and TRK signaling in fibrosis and oncology models.

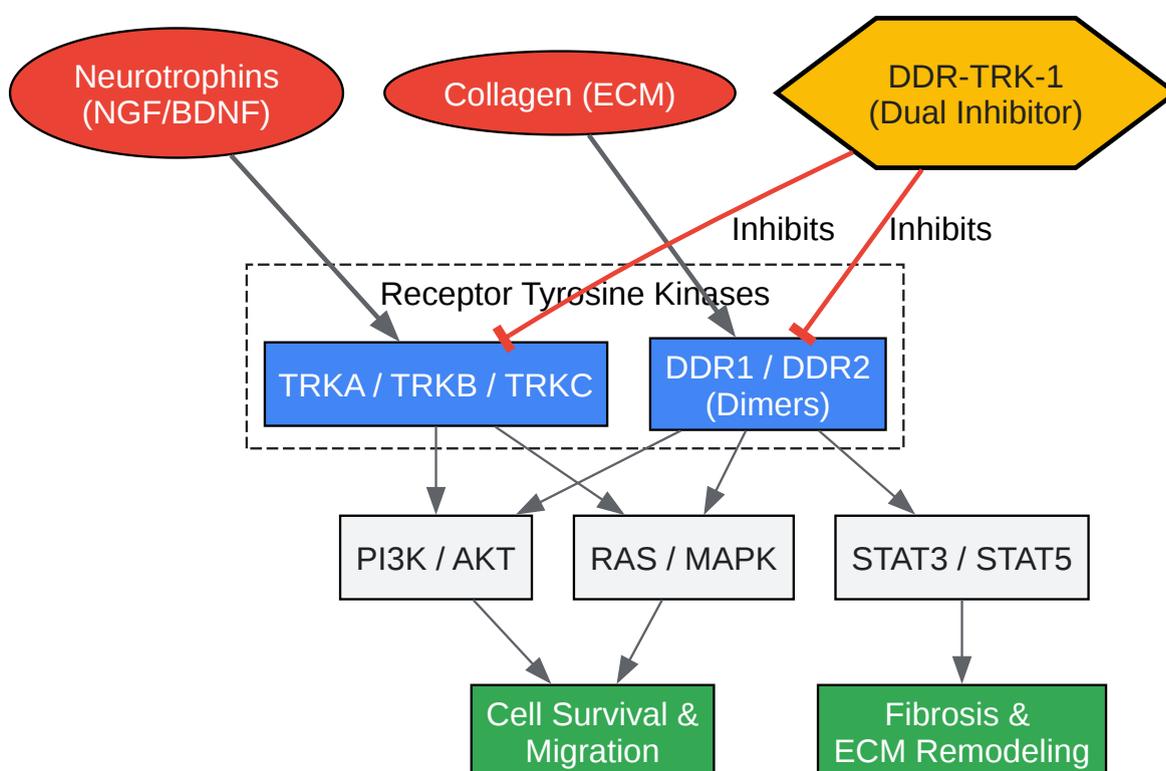
Mechanistic Rationale & Signaling Architecture

DDR-TRK-1 is designed to intercept two distinct receptor tyrosine kinase families that converge on pro-survival and pro-migratory pathways. Understanding this convergence is critical for interpreting profiling data.

- **DDR1/2:** Activated by collagen (ECM), driving fibrosis and metastasis via biochemical and mechanotransduction pathways.

- TRKA/B/C: Activated by neurotrophins (NGF, BDNF), driving neuronal survival and, in oncogenic fusions, uncontrolled proliferation.

Figure 1: Convergent Signaling Pathways of DDR and TRK



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Caption: Figure 1. Dual inhibition mechanism of **DDR-TRK-1**. The probe blocks ATP binding in both DDR and TRK receptors, preventing downstream activation of overlapping RAS/MAPK and PI3K pathways.

Methodology: KINOMEscan Profiling Protocol[2][3][4]

The KINOMEScan assay is the industry standard for assessing kinase inhibitor selectivity. It is a competition binding assay that does not require ATP, thereby eliminating the

bias often seen in enzymatic assays.

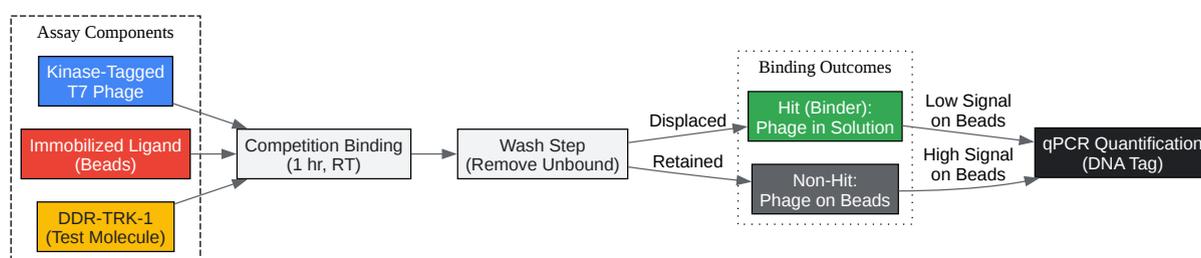
Experimental Workflow

This protocol validates the interaction of **DDR-TRK-1** against a panel of ~468 kinases.

- Phage Preparation:
 - T7 phage strains are engineered to display specific kinase domains (tagged with NF-κB) on their surface.
 - Phage lysates are prepared to provide the kinase "target" pool.
- Immobilized Ligand Assembly:
 - Streptavidin-coated magnetic beads are treated with biotinylated "bait" ligands (broad-spectrum kinase inhibitors).
- Competition Binding Reaction:
 - Test Compound: **DDR-TRK-1** is dissolved in 100% DMSO and diluted to 1X screening concentration (typically 1 μM for primary scan).
 - Incubation: Combine kinase-tagged phage, immobilized ligand beads, and **DDR-TRK-1** in binding buffer (20 mM HEPES, pH 7.5, 50 mM NaCl, 20 mM MgCl₂, 0.1% Triton X-100).
 - Equilibrium: Incubate at room temperature for 1 hour with gentle shaking. Rationale: Allows thermodynamic equilibrium where **DDR-TRK-1** competes with the immobilized ligand for the kinase active site.
- Washing & Elution:
 - Beads are washed 3x with wash buffer to remove unbound phage.
 - Critical Step: If **DDR-TRK-1** binds the kinase, the phage remains in solution (not bead-bound). If it does not bind, the phage binds the bead.

- Quantification (qPCR):
 - The amount of kinase remaining on the beads is quantified via qPCR using primers specific to the DNA tag on the phage.
 - Readout: Results are reported as "% Control" (Percent of kinase bound to beads relative to DMSO control). Lower % Control indicates stronger binding by **DDR-TRK-1**.

Figure 2: KINOMEScan Competition Binding Workflow



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Caption: Figure 2. KINOMEScan principle. **DDR-TRK-1** competes with immobilized ligands. A "Hit" results in kinase displacement from beads, leading to reduced qPCR signal in the bead fraction.

Performance Analysis & Comparison

The following data summarizes the performance of **DDR-TRK-1** compared to the selective DDR1 inhibitor (DDR1-IN-1) and the multi-kinase inhibitor Dasatinib.

Potency Profile (Affinity)

DDR-TRK-1 exhibits single-digit nanomolar affinity for its primary targets.[1]

Table 1: Comparative Binding Affinity (

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Target Kinase	DDR-TRK-1 (/)	DDR1-IN-1 (/)	Dasatinib (/)
DDR1	4.7 nM / 9.4 nM	105 nM	0.5 nM
DDR2	4.5 nM	> 10 μ M	0.8 nM
TRKA (NTRK1)	43 nM	> 10 μ M	> 10 μ M
TRKB (NTRK2)	3.6 nM	> 10 μ M	> 10 μ M
TRKC (NTRK3)	2.9 nM	> 10 μ M	> 10 μ M
ABL1	> 10 μ M	> 10 μ M	< 1.0 nM
SRC	> 10 μ M	> 10 μ M	0.5 nM

Data Source: SGC & Chemical Probes Portal [1, 2].^[1] Note: Dasatinib is highly potent but lacks selectivity between DDR and SRC/ABL families.

Selectivity Profiling (KINOMEscan at 1 μ M)

The selectivity score

denotes the fraction of kinases inhibited >65% at a screening concentration of 1 μ M.

- DDR-TRK-1:** Highly selective.^{[2][3][4][5][6][7]} The only notable off-target is CDK11 (nM), which is significantly less potent than the primary targets and shows poor cellular engagement [1].^{[2][1]}
- Dasatinib:** "Dirty" profile. Inhibits a vast array of kinases including SRC, ABL, KIT, PDGFR, and EPHA families.

Table 2: Selectivity Metrics

Compound	Primary Targets	Major Off-Targets	Selectivity Score	Classification
DDR-TRK-1	DDR1/2, TRKA/B/C	CDK11 (weak)	0.012 (Very High)	Chemical Probe
DDR1-IN-1	DDR1	DDR2 (weak)	0.009 (High)	Selective Inhibitor
Dasatinib	ABL, SRC, DDR	KIT, PDGFR, TEC, EPH	0.350 (Low)	Multi-Kinase Inhibitor

Technical Insights & Recommendations

Interpreting the "Dual" Profile

Researchers often view dual inhibition as a liability. However, **DDR-TRK-1** is engineered for contexts where DDR and TRK pathways effectively synergize, such as in specific metastatic niches or fibrotic remodeling.

Experimental Control Strategy

To validate **DDR-TRK-1** phenotypes in cell-based assays, a "triangulation" strategy is recommended to confirm causality:

- **DDR-TRK-1** (5 μ M): Inhibits both DDR and TRK.
- DDR1-IN-1 (1 μ M): Inhibits only DDR1 (Negative control for TRK effects).
- Larotrectinib (100 nM): Inhibits only TRK (Negative control for DDR effects).
- **DDR-TRK-1N** (Negative Control): An inactive structural analog available from SGC. Use this to rule out chemotype-specific toxicity [1].

Limitations

- CDK11 Off-Target: While biochemical affinity is 370 nM, cellular NanoBRET assays show

μM .^[2]^[1] At the recommended use concentration (1-5 μM), CDK11 inhibition is minimal but should be monitored if cell cycle arrest is observed ^[1].

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